molecular formula C19H18ClN3O2 B2748795 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 349133-59-1

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2748795
CAS No.: 349133-59-1
M. Wt: 355.82
InChI Key: JEBZKRZZEQHHAR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a chlorophenyl and a methylisoxazole moiety through a formamide linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Scientific Research Applications

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the nitration of dimethylaniline followed by reduction to obtain the corresponding amine.

    Coupling with Chlorophenylisoxazole: The intermediate is then coupled with 3-(2-chlorophenyl)-5-methylisoxazole using a formylation reaction, often facilitated by reagents such as formic acid or formamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    Indole Derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Thiazole Derivatives: Exhibit a wide range of biological activities, such as antioxidant, analgesic, and antimicrobial effects.

Uniqueness

3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-17(18(22-25-12)15-6-4-5-7-16(15)20)19(24)21-13-8-10-14(11-9-13)23(2)3/h4-11H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBZKRZZEQHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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